molecular formula C19H38O4 B055447 Methyl 9,10-dihydroxystearate CAS No. 1115-01-1

Methyl 9,10-dihydroxystearate

Cat. No. B055447
CAS RN: 1115-01-1
M. Wt: 330.5 g/mol
InChI Key: RITHLQKJQSKUAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 9,10-dihydroxystearate can be synthesized through the oxidation of methyl oleate with osmium tetroxide under conditions similar to those used for the fixation of biological material, resulting in bis(methyl 9,10-dihydroxystearate)osmate as the major product (Korn, 1966). Additionally, hydroxylation of methyl oleate using hydrogen peroxide catalyzed by cross-linked cationic exchange resins has been reported as a direct method for obtaining high yields of methyl 9,10-dihydroxystearate (Wallace et al., 1958).

Molecular Structure Analysis

The molecular structure of methyl 9,10-dihydroxystearate and its derivatives can be analyzed using various spectroscopic methods. NMR chemical shift reagents have been utilized for structural determination, providing detailed information on the configuration and stereochemistry of the molecule (Wineburg & Swern, 1974).

Chemical Reactions and Properties

Methyl 9,10-dihydroxystearate undergoes various chemical reactions, including oxidation with hydrogen peroxide to produce a range of monobasic and dibasic acids, demonstrating its reactivity and potential for further chemical modifications (Kameoka, 1961). Its conversion to carboxymethylstearate through hydroformylation and permanganate oxidation has also been described, showcasing its versatility in chemical transformations (Dufek, 1978).

Physical Properties Analysis

Methyl 9,10-dihydroxystearate and its cyclic acetals exhibit interesting physical properties, such as being oils at low temperatures, which contrasts with symmetric ketals derived from the same diol that are waxes at room temperature. These properties make them potential candidates for novel biobased lubricants (Filley, 2005).

Scientific Research Applications

  • Oxidation of Methyl 9,10-Dihydroxystearate:

    • Oxidized using a 30% hydrogen peroxide solution under specific conditions, producing several monobasic and dibasic acids including succinic and adipic acids with good yield (Kameoka, 1961).
  • Use as an Internal Standard in Chromatographic Methods:

    • Employed as an internal standard in high-performance liquid chromatography for quantitating free acids, mono-, di-, and triglycerides (Payne-Wahl et al., 1981).
  • NMR Studies of Lipid Derivatives:

    • Utilized in NMR studies to expand structural information on various derivatives of methyl oleate and elaidate (Wineburg & Swern, 1974).
  • Reaction with Osmium Tetroxide:

    • Reacted with osmium tetroxide, producing diesters of osmic acid linked with fatty acids (Korn, 1967).
  • Hydrolysis of Epoxyoctadecanoates:

    • Demonstrated that alumina-catalyzed hydrolysis of fatty epoxides is an efficient way to synthesize polyhydroxy materials, suitable for industrial applications (Piazza, Nuñez, & Foglia, 2003).
  • Direct Hydroxylation Method:

    • A method for hydroxylation of methyl oleate to produce methyl 9,10-dihydroxystearate directly with hydrogen peroxide as a catalyst (Wallace et al., 1958).
  • Compatibility with Commercial Polymers:

    • Studied for compatibility with commercial polymers, showing potential in polymeric plasticizers and other applications (Knight et al., 1950).
  • Conversion to Hydroxyesters:

Mechanism of Action

A proposed mechanism for the reaction involves hydrogen peroxide reacting with H3PW12O40 to produce peroxo-phosphotungstate anions, which directly dihydroxylate MO .

Safety and Hazards

When handling Methyl 9,10-dihydroxystearate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Future Directions

The future directions in the research and application of Methyl 9,10-dihydroxystearate involve the use of organic solvent nanofiltration for catalyst separation in the homogeneously W-catalyzed oxidative cleavage of renewable Methyl 9,10-dihydroxystearate . This process is a step towards a process concept for product purification or catalyst recycling strategy .

properties

IUPAC Name

methyl 9,10-dihydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHLQKJQSKUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880895
Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1115-01-1
Record name Methyl 9,10-dihydroxystearate
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Record name Methyl 9,10-dihydroxystearate
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Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main products obtained from the oxidative cleavage of methyl 9,10-dihydroxystearate?

A1: The oxidative cleavage of methyl 9,10-dihydroxystearate yields azelaic acid methyl ester and pelargonic acid as the primary products. [] This reaction is of interest as it utilizes oxygen as a cost-effective and environmentally friendly oxidant. []

Q2: How does the reaction of osmium tetroxide with unsaturated lipids like methyl oleate differ from its reaction with methyl 9,10-dihydroxystearate?

A2: Osmium tetroxide reacts with unsaturated lipids like methyl oleate, forming diesters of osmic acid where two fatty acid molecules are linked through one osmium tetroxide molecule. [] This reaction is utilized for fixing biological material. [] Interestingly, when reacting with methyl 9,10-dihydroxystearate, which is already a saturated compound, the reaction requires an alkaline environment (0.25 N NaOH in methanol) for the formation of the osmate diester. []

Q3: Can methyl 9,10-dihydroxystearate be produced from methyl oleate? If so, what are the key reaction steps?

A3: Yes, methyl 9,10-dihydroxystearate can be synthesized from methyl oleate. One method involves a two-step process: epoxidation of methyl oleate followed by hydrolysis. [] Alternatively, a direct, high-yield (99%) synthesis can be achieved using hydrogen peroxide and a tungsten-based catalyst. [] Another approach involves Os-catalyzed oxidation of methyl oleate using an oxygen/aldehyde system, which yields methyl 9,10-dihydroxystearate as a by-product alongside monomethyl azelate and pelargonic acid. []

Q4: How stable is methyl 9,10-dihydroxystearate under simulated gastric conditions?

A4: Studies have shown that methyl 9,10-dihydroxystearate remains relatively stable under simulated gastric conditions, unlike other oxidized lipid models like methyl 9,10-epoxystearate and linoleate hydroperoxides, which undergo significant degradation. [] This stability suggests that ingested methyl 9,10-dihydroxystearate might pass through the stomach relatively unchanged.

Q5: What are some applications of methyl 9,10-dihydroxystearate derivatives?

A5: Cyclic acetals derived from methyl 9,10-dihydroxystearate show potential as new lubricants sourced from vegetable oils. [] This highlights the potential of using this compound as a building block for creating bio-based and potentially more sustainable alternatives to traditional lubricants.

Q6: How is methyl 9,10-dihydroxystearate oxidized under high pressure and temperature?

A6: Oxidation of methyl 9,10-dihydroxystearate with a 30% hydrogen peroxide solution under high pressure (110-145 kg/cm2) and temperature (138-155 °C) results in a high degree of oxidation (80% or more). [] This process generates a mixture of mono- and dibasic acids, with succinic and adipic acids obtained in good yield. []

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